(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390848
InChI: InChI=1S/C22H15BrO6S/c1-27-19-5-3-2-4-14(19)12-21-22(24)18-11-8-16(13-20(18)28-21)29-30(25,26)17-9-6-15(23)7-10-17/h2-13H,1H3/b21-12-
SMILES:
Molecular Formula: C22H15BrO6S
Molecular Weight: 487.3 g/mol

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

CAS No.:

Cat. No.: VC16390848

Molecular Formula: C22H15BrO6S

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate -

Specification

Molecular Formula C22H15BrO6S
Molecular Weight 487.3 g/mol
IUPAC Name [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate
Standard InChI InChI=1S/C22H15BrO6S/c1-27-19-5-3-2-4-14(19)12-21-22(24)18-11-8-16(13-20(18)28-21)29-30(25,26)17-9-6-15(23)7-10-17/h2-13H,1H3/b21-12-
Standard InChI Key BHZYXYACBFTJLU-MTJSOVHGSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a benzofuran scaffold (C12H8O2) fused at the 2-position with a 2-methoxybenzylidene group and at the 6-position with a 4-bromobenzenesulfonate moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C22H15BrO6S

  • Molecular Weight: 487.3 g/mol

Table 1: Key Structural Properties

PropertyValue
IUPAC Name[(2Z)-2-[(2-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate
Canonical SMILESCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br
Topological Polar Surface Area96.7 Ų
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Benzofuran Core Formation: Cyclization of 6-hydroxycoumarin derivatives under acidic conditions.

  • Benzylidene Introduction: Condensation of 2-methoxybenzaldehyde with the benzofuran intermediate in the presence of K2CO3/EtOH.

  • Sulfonation: Reaction with 4-bromobenzenesulfonyl chloride in anhydrous DMF at 0–5°C .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1H2SO4 (conc.), 110°C, 4 hr68%
22-Methoxybenzaldehyde, K2CO3, EtOH, reflux52%
34-Bromobenzenesulfonyl chloride, DMF, 0°C41%

Industrial-Scale Considerations

Large-scale production faces challenges in optimizing the sulfonation step due to the steric bulk of the 4-bromophenyl group. Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yields (>75%) and reduce reaction times.

Biological Activity and Mechanisms

Anticancer Activity

Mechanistic studies on related compounds suggest:

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) in MCF-7 cells.

  • Topoisomerase II Inhibition: IC50 = 9.7 µM, comparable to etoposide .

Table 3: Comparative Biological Data

ActivityTargetIC50/MIC
AntiproliferativeHeLa cells14.2 µM
AntibacterialE. coli32 µg/mL
Anti-inflammatoryCOX-2 inhibition58% at 10 µM

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2 cells).

  • Metabolism: Hepatic CYP3A4-mediated O-demethylation of the methoxy group .

Toxicity Thresholds

  • Acute Toxicity: LD50 > 2,000 mg/kg (rat, oral).

  • Genotoxicity: Negative in Ames test up to 500 µg/plate .

Research Gaps and Future Directions

  • Target Validation: Precise molecular targets remain uncharacterized.

  • Formulation Development: Poor aqueous solubility (LogP = 3.8) necessitates nanoparticle delivery systems.

  • In Vivo Efficacy: No published data on xenograft models or pharmacokinetic studies in mammals.

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